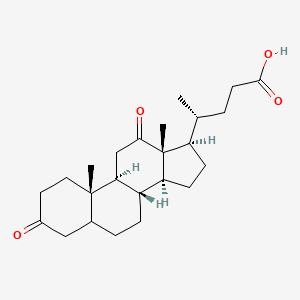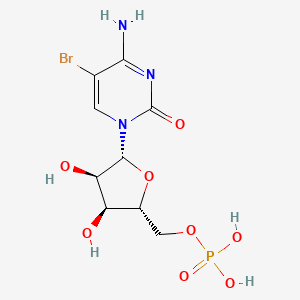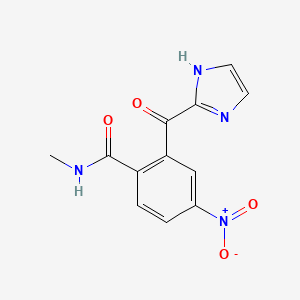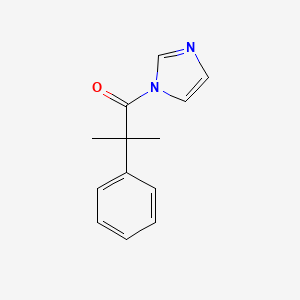![molecular formula C7H10N4 B12938982 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane is a complex organic compound that features a triazole ring fused to a bicyclic hexane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a receptor agonist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the triazole ring followed by its fusion to the bicyclic hexane structure. One common method involves the use of thiotriazole substituents on a bicyclohexane scaffold . The reaction conditions often include the use of solvents like acetone and bases such as triethylamine to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated bicyclic structures .
Wissenschaftliche Forschungsanwendungen
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar pharmacological properties.
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure and are used in similar chemical and biological applications.
Uniqueness
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific combination of the triazole ring and bicyclic hexane structure, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C7H10N4 |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
6-(1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10N4/c1-5-6(2-8-1)7(5)11-3-9-10-4-11/h3-8H,1-2H2 |
InChI-Schlüssel |
SFXVDDCAOLDPIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2N3C=NN=C3)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
![13-oxo-N-[13-oxo-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12938924.png)





![6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B12938949.png)



![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
